molecular formula C16H11F3N4S B5739705 1-Quinoxalin-6-yl-3-[3-(trifluoromethyl)phenyl]thiourea

1-Quinoxalin-6-yl-3-[3-(trifluoromethyl)phenyl]thiourea

Cat. No.: B5739705
M. Wt: 348.3 g/mol
InChI Key: WJNWBHPUCVXAPW-UHFFFAOYSA-N
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Description

1-Quinoxalin-6-yl-3-[3-(trifluoromethyl)phenyl]thiourea is a compound that belongs to the class of quinoxaline derivatives. Quinoxaline is a nitrogen-containing heterocyclic compound known for its diverse pharmacological properties, including antifungal, antibacterial, antiviral, and antimicrobial activities . The incorporation of a trifluoromethyl group and a thiourea moiety enhances its chemical and biological properties, making it a compound of interest in various scientific fields.

Preparation Methods

The synthesis of 1-Quinoxalin-6-yl-3-[3-(trifluoromethyl)phenyl]thiourea typically involves the reaction of quinoxaline derivatives with thiourea and trifluoromethyl-substituted aromatic compounds. Industrial production methods often focus on optimizing reaction conditions to achieve high yields and purity, utilizing green chemistry principles to minimize environmental impact .

Chemical Reactions Analysis

1-Quinoxalin-6-yl-3-[3-(trifluoromethyl)phenyl]thiourea undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction efficiency .

Mechanism of Action

The mechanism of action of 1-Quinoxalin-6-yl-3-[3-(trifluoromethyl)phenyl]thiourea involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of enzymes such as kinases and proteases, which play crucial roles in cellular processes. By binding to these enzymes, it disrupts their normal function, leading to the inhibition of cell growth and proliferation . Additionally, the compound can interact with DNA and RNA, interfering with their replication and transcription processes .

Comparison with Similar Compounds

1-Quinoxalin-6-yl-3-[3-(trifluoromethyl)phenyl]thiourea can be compared with other quinoxaline derivatives, such as:

The unique combination of the quinoxaline core, trifluoromethyl group, and thiourea moiety in this compound provides it with distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-quinoxalin-6-yl-3-[3-(trifluoromethyl)phenyl]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3N4S/c17-16(18,19)10-2-1-3-11(8-10)22-15(24)23-12-4-5-13-14(9-12)21-7-6-20-13/h1-9H,(H2,22,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJNWBHPUCVXAPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=S)NC2=CC3=NC=CN=C3C=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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